molecular formula C20H24N2 B12778628 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- CAS No. 84142-15-4

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl-

Cat. No.: B12778628
CAS No.: 84142-15-4
M. Wt: 292.4 g/mol
InChI Key: BSEPBVKLQXOIRI-UHFFFAOYSA-N
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Description

    10-(2-(dimethylamino)ethyl) Group: This can be introduced via alkylation using 2-(dimethylamino)ethyl chloride in the presence of a base like sodium hydride (NaH).

    5-Ethyl Group: Ethylation can be achieved using ethyl iodide and a strong base such as potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- typically involves multi-step organic reactions

  • Formation of Dibenz(b,f)azepine Core

      Starting Material: Biphenylamine derivatives.

      Reaction: Cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or neutral media.

      Products: Oxidized derivatives, such as ketones or carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced forms, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives with functional groups like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃.

    Reducing Agents: LiAlH₄, NaBH₄.

    Bases: NaH, t-BuOK.

    Solvents: Ether, THF, dichloromethane (DCM).

Scientific Research Applications

Chemistry

In chemistry, 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity as central nervous system agents, including potential use as antidepressants or anticonvulsants.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can facilitate binding to specific sites, modulating the activity of these targets. Pathways involved may include neurotransmitter modulation and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenz(b,f)azepine: The parent compound without the 10-(2-(dimethylamino)ethyl) and 5-ethyl substituents.

    10,11-Dihydro-5H-dibenz(b,f)azepine: A reduced form of the parent compound.

    Iminostilbene: Another tricyclic compound with similar structural features.

Uniqueness

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its potential for biological activity, while the ethyl group can influence its chemical reactivity and stability.

This compound’s versatility in various fields, from synthetic chemistry to medicinal applications, highlights its importance and potential for further research and development.

Properties

CAS No.

84142-15-4

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(11-ethylbenzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C20H24N2/c1-4-22-19-11-7-5-9-17(19)15-16(13-14-21(2)3)18-10-6-8-12-20(18)22/h5-12,15H,4,13-14H2,1-3H3

InChI Key

BSEPBVKLQXOIRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCN(C)C

Origin of Product

United States

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